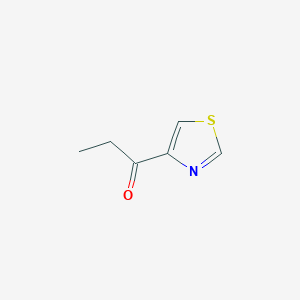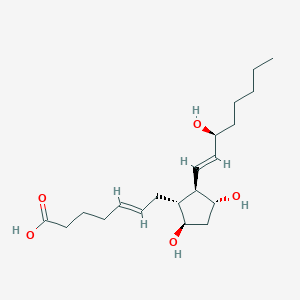
N-(4-Hydroxybutyl)trifluoroacetamide
Overview
Description
“N-(4-Hydroxybutyl)trifluoroacetamide” is a chemical compound with the empirical formula C6H10F3NO2 . It is used as a building block to introduce a 4-aminobutyl residue in a daunomycinone, which gives optimal intercalation with DNA . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .
Synthesis Analysis
The synthesis of “N-(4-Hydroxybutyl)trifluoroacetamide” involves the introduction of a 4-aminobutyl residue in a daunomycinone . It also acts as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .Molecular Structure Analysis
The molecular structure of “N-(4-Hydroxybutyl)trifluoroacetamide” is represented by the InChI string: 1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) . The compound has a molecular weight of 185.14 g/mol .Chemical Reactions Analysis
“N-(4-Hydroxybutyl)trifluoroacetamide” is used as a reagent in various chemical reactions. It is used as a building block to introduce a 4-aminobutyl residue in a daunomycinone . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .Physical And Chemical Properties Analysis
“N-(4-Hydroxybutyl)trifluoroacetamide” is a liquid with a refractive index of n20/D 1.413 and a density of 1.262 g/mL at 20 °C . It has a molecular weight of 185.14 g/mol . The compound has a topological polar surface area of 49.3 Ų and a complexity of 146 .Scientific Research Applications
Building Block in Drug Synthesis
N-(4-Hydroxybutyl)trifluoroacetamide can be used as a building block to introduce a 4-aminobutyl residue in a daunomycinone . This process is crucial for achieving optimal intercalation with DNA , which is a key step in the mechanism of action of many anticancer drugs.
Protecting Group in Phosphodiesters
This compound can serve as a protecting group in phosphodiesters . The cleavage of the protecting group occurs by cyclo-de-esterification , a process that is important in the synthesis of various biological molecules.
Material Science Research
N-(4-Hydroxybutyl)trifluoroacetamide is used in material science research . Although the specific applications are not mentioned, it’s likely that the compound’s unique chemical properties make it useful in the development of new materials.
Proteomics Research
This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, and researchers often use specialized chemicals like N-(4-Hydroxybutyl)trifluoroacetamide to help them analyze protein structures and functions.
Synthesis Routes Experimentation
N-(4-Hydroxybutyl)trifluoroacetamide is used in experiments to explore new synthesis routes. These experiments can lead to the development of more efficient or cost-effective methods for producing this compound.
Pharmaceutical Testing
N-(4-Hydroxybutyl)trifluoroacetamide is used for pharmaceutical testing . High-quality reference standards like this compound are essential for ensuring the accuracy of test results.
Mechanism of Action
The mechanism of action of “N-(4-Hydroxybutyl)trifluoroacetamide” involves its use as a building block to introduce a 4-aminobutyl residue in a daunomycinone, which gives optimal intercalation with DNA . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .
Safety and Hazards
Future Directions
As for future directions, “N-(4-Hydroxybutyl)trifluoroacetamide” continues to be a subject of research in various fields, including its use as a building block in the synthesis of other compounds.
Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "N-(4-Hydroxybutyl)trifluoroacetamide" .
properties
IUPAC Name |
2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDPIMZEXACCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393904 | |
| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxybutyl)trifluoroacetamide | |
CAS RN |
128238-43-7 | |
| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

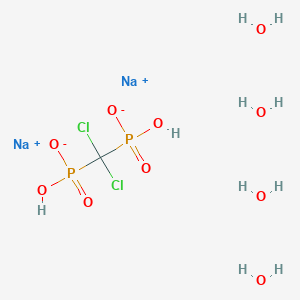
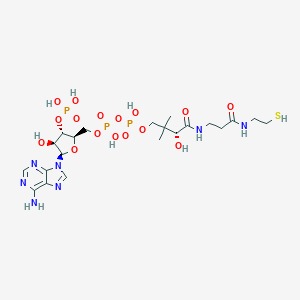
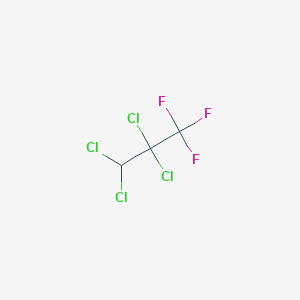

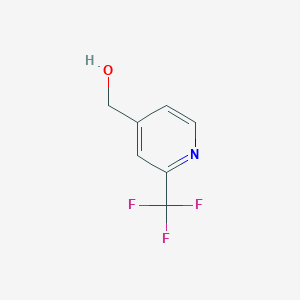
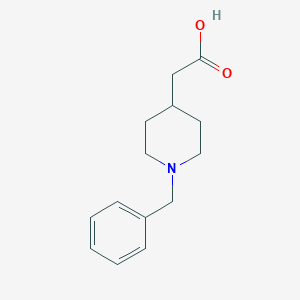
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
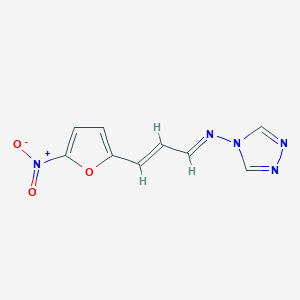
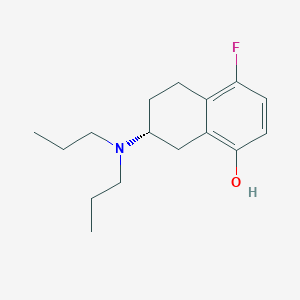
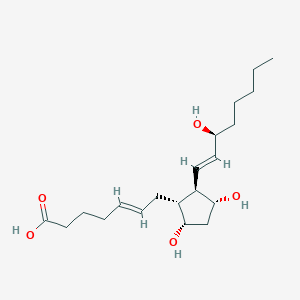
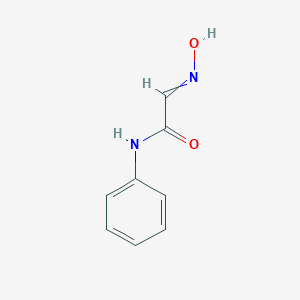
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
